Home > Products > Screening Compounds P138548 > GPR120-Agonist-6a
GPR120-Agonist-6a -

GPR120-Agonist-6a

Catalog Number: EVT-1534804
CAS Number:
Molecular Formula: C21H20F4O5
Molecular Weight: 428.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPR120-Agonist-6a is a potent GPR120 agonist, exhibiting significant glucose-lowering effect and high selectivity over GPR40.
Overview

GPR120-Agonist-6a is a novel compound designed to selectively activate the G protein-coupled receptor 120 (GPR120), which plays a significant role in mediating metabolic processes, particularly in the context of obesity and type 2 diabetes. This compound is part of a broader class of GPR120 agonists that have been synthesized to explore their therapeutic potential in enhancing insulin sensitivity and promoting anti-inflammatory effects.

Source

The development of GPR120-Agonist-6a stems from research aimed at identifying selective agonists for GPR120, which is primarily expressed in adipose tissue and the gastrointestinal tract. The compound was synthesized through a series of chemical reactions that involved modifying existing structures known for their agonistic activity towards GPR120, specifically building upon the framework established by earlier compounds like TUG-891 .

Classification

GPR120-Agonist-6a falls under the classification of G protein-coupled receptor agonists, specifically targeting the free fatty acid receptor 4 (FFA4), also known as GPR120. This classification is crucial as it relates to its mechanism of action and potential applications in metabolic diseases.

Synthesis Analysis

Methods

The synthesis of GPR120-Agonist-6a involves several key steps utilizing various organic chemistry techniques. The process typically includes:

  1. Formation of Key Intermediates: Initial reactions involve coupling reactions using palladium-catalyzed cross-coupling methods to form biphenyl derivatives.
  2. Deprotection Steps: Following the formation of intermediates, deprotection steps are conducted to yield active compounds.
  3. Purification: The final products are purified using techniques such as high-performance liquid chromatography to ensure high purity (>95%) .

Technical Details

The synthetic route for GPR120-Agonist-6a includes:

  • Reagents: Palladium(0) catalysts, sodium carbonate, and various alkyl halides.
  • Conditions: Reactions are typically carried out under nitrogen atmosphere, at elevated temperatures (60 °C), and monitored via thin-layer chromatography (TLC).
  • Characterization: The synthesized compounds are characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their structures .
Molecular Structure Analysis

Structure

The molecular structure of GPR120-Agonist-6a features a biphenyl core with various functional groups that enhance its binding affinity for GPR120. The specific arrangement of these groups is critical for its agonistic activity.

Data

Key structural data include:

  • Molecular formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific substitutions made during synthesis).
  • Molecular weight: Determined through mass spectrometry, confirming the expected values based on the molecular formula.
Chemical Reactions Analysis

Reactions

GPR120-Agonist-6a undergoes several chemical reactions during its synthesis, including:

  1. Cross-Coupling Reactions: Utilizing palladium catalysts to form biphenyl structures.
  2. Hydrolysis: Converting esters into acids, which is essential for enhancing receptor binding.
  3. Deprotection: Removing protective groups to reveal active functional sites necessary for biological activity.

Technical Details

These reactions are optimized for yield and selectivity, with conditions adjusted based on preliminary results from structure-activity relationship studies .

Mechanism of Action

Process

GPR120-Agonist-6a activates GPR120 by binding to its extracellular domain, leading to a series of intracellular signaling cascades. This activation results in:

  1. Increased GLP-1 Secretion: Enhancing insulin secretion from pancreatic cells.
  2. Anti-inflammatory Effects: Modulating immune responses in adipose tissue.
  3. Regulation of Metabolism: Influencing lipid metabolism and energy homeostasis.

Data

Studies have shown that compounds like GPR120-Agonist-6a exhibit sub-nanomolar potency in activating downstream signaling pathways such as extracellular signal-regulated kinase (ERK) activation .

Physical and Chemical Properties Analysis

Physical Properties

GPR120-Agonist-6a is expected to have:

  • A solid state at room temperature.
  • Solubility characteristics that facilitate its use in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity profiles that allow for specific interactions with target receptors.

Relevant data from studies indicate favorable pharmacokinetic properties, including absorption and bioavailability in vivo .

Applications

Scientific Uses

GPR120-Agonist-6a has potential applications in:

  1. Diabetes Research: Investigating its effects on glucose metabolism and insulin sensitivity.
  2. Obesity Studies: Exploring its role in modulating fat storage and inflammation in adipose tissue.
  3. Pharmacological Development: As a lead compound for developing new therapies targeting metabolic disorders associated with obesity and type 2 diabetes.
Introduction to GPR120 as a Therapeutic Target

G protein-coupled receptor 120 (GPR120), also designated Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critically important therapeutic target for addressing metabolic and inflammatory disorders. This receptor functions as a sensor for long-chain polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). Upon activation, GPR120 initiates intracellular signaling cascades that regulate essential physiological processes, including energy homeostasis, inflammation resolution, and hormone secretion. The receptor’s pleiotropic effects, mediated through diverse tissue expression patterns and signaling pathways, position it uniquely for pharmacotherapeutic exploitation in conditions like obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD).

Structural and Functional Characterization of GPR120/FFAR4

GPR120 is a class A G protein-coupled receptor characterized by its seven-transmembrane (7TM) helix architecture, extracellular N-terminus, and intracellular C-terminus. Key structural features underpin its ligand binding and signaling capabilities:

  • Isoforms and Domains: The human GPR120 gene encodes two primary splice variants: a short isoform (361 amino acids) and a long isoform (377 amino acids), differing by a 16-amino acid insertion within the third intracellular loop (ICL3). This insertion in the long isoform impairs Gαq/11 protein coupling and subsequent calcium mobilization while preserving β-arrestin-2 recruitment and receptor internalization [3] [10]. Both isoforms share critical ligand-binding residues within the transmembrane domains (TMDs), notably Arg99 in TMD2 and Ser/Thr residues in TMDs 5 and 7, which are crucial for interactions with carboxylic acid head groups of fatty acid ligands [3] [4] [10]. The intracellular C-terminal domain contains multiple phosphorylation sites and motifs essential for β-arrestin-2 binding and receptor desensitization/internalization.
  • Signaling Mechanisms: GPR120 signals through two primary pathways:
  • Gαq/11-Protein Coupling: Ligand binding promotes the exchange of GDP for GTP on the Gαq/11 subunit, leading to dissociation of the Gαq-GTP and Gβγ dimer. Gαq-GTP activates phospholipase C-β (PLC-β), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while DAG activates protein kinase C (PKC). This pathway often mediates acute responses like hormone secretion (e.g., GLP-1, CCK) and ERK1/2 phosphorylation [1] [3] [10].
  • β-Arrestin-2 Recruitment: Sustained receptor activation leads to phosphorylation of the C-terminus by GPCR kinases (GRKs), creating docking sites for β-arrestin-2. The receptor-β-arrestin-2 complex internalizes into endosomes. Critically, this complex interacts with and sequesters the TAB1 protein, preventing its association with TAK1 (TGF-β-activated kinase 1). Inhibition of the TAK1-TAB1 complex disrupts downstream pro-inflammatory signaling cascades, including NF-κB and JNK activation, providing the molecular basis for GPR120's potent anti-inflammatory effects in macrophages [1] [7] [9].

Table 1: Key Structural and Functional Features of GPR120

FeatureDescriptionFunctional ConsequenceReference
Splice VariantsShort isoform (361 aa); Long isoform (377 aa, +16 aa in ICL3)Long isoform has impaired Gαq coupling but intact β-arrestin-2 recruitment. Short isoform signals via both pathways. [3] [10]
Key Ligand-Binding ResidueArg99 (Transmembrane Domain 2)Essential for interaction with carboxylic acid of fatty acid agonists; mutation ablates ligand binding. [3] [4]
Primary Signaling Pathways1. Gαq/11-PLC-β-IP3/DAG-Ca²⁺/PKC 2. β-Arrestin-2 recruitment - TAB1 sequestration1. Mediates hormone secretion, ERK activation. 2. Mediates anti-inflammatory effects via inhibition of TAK1-dependent NF-κB/JNK pathways. [1] [7]
C-terminal DomainContains phosphorylation sites (Ser/Thr) and β-arrestin binding motifs.Critical for receptor desensitization, internalization, and initiation of β-arrestin-2-dependent anti-inflammatory signaling. [1] [9]

Role of GPR120 in Metabolic Homeostasis and Inflammation

GPR120 activation orchestrates a multitude of beneficial physiological effects central to maintaining metabolic equilibrium and resolving chronic inflammation, particularly in the context of overnutrition:

  • Anti-Inflammation in Macrophages and Adipose Tissue: GPR120 is highly expressed in pro-inflammatory macrophages (M1 phenotype) and adipose tissue stromal vascular fraction (SVF) cells. In obesity, adipose tissue macrophages (ATMs) are key drivers of chronic low-grade inflammation (metaflammation) via secretion of cytokines like TNF-α, IL-6, and MCP-1, contributing to insulin resistance. Activation of GPR120 by omega-3 PUFAs (DHA/EPA) or synthetic agonists potently inhibits this inflammatory response. Mechanistically, the β-arrestin-2 pathway disrupts TAK1 activation, leading to suppression of IKKβ and JNK phosphorylation. This prevents IκB degradation (retaining NF-κB in the cytosol) and reduces AP-1 activity, thereby inhibiting the transcription of pro-inflammatory genes (TNFα, IL6, MCP1) and the secretion of their protein products [1] [7] [8]. Knockdown or genetic deletion of GPR120 in macrophages completely abolishes the anti-inflammatory effects of omega-3 FAs, confirming its essential role [1]. This macrophage-mediated anti-inflammatory action translates systemically, improving insulin sensitivity in liver, muscle, and adipose tissue.
  • Regulation of Glucose Homeostasis and Insulin Sensitivity: Beyond its direct anti-inflammatory action, GPR120 activation enhances insulin sensitivity through multiple mechanisms:
  • Adipose Tissue Function: GPR120 is expressed in mature adipocytes (not preadipocytes) and promotes adipocyte differentiation (adipogenesis) and lipid storage capacity. Its expression increases during adipocyte differentiation and is upregulated in adipose tissue of obese humans and rodents. Functional GPR120 is crucial for healthy adipose tissue expansion; its deficiency in HFD-fed mice leads to impaired adipogenesis, exacerbated adipose tissue inflammation, ectopic lipid deposition (particularly severe hepatic steatosis), systemic insulin resistance, and glucose intolerance [2] [9]. Enhanced adipogenesis via functional GPR120 allows adipose tissue to safely sequester excess lipids, preventing lipotoxicity in liver and muscle.
  • Incretin Hormone Secretion: GPR120 is expressed in intestinal enteroendocrine L-cells and K-cells. Activation by dietary fats stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, suppresses glucagon secretion, delays gastric emptying, and promotes satiety [3] [6] [9]. This incretin effect significantly contributes to postprandial glucose control.
  • Lipid Metabolism and Adipogenesis: GPR120 activation promotes the differentiation of preadipocytes into mature adipocytes via upregulation of key transcription factors like PPARγ and C/EBPα. This process involves GPR120-mediated signaling leading to increased expression of lipogenic genes (e.g., FASN, SCD1, FABP4/aP2). Functional adipogenesis provides a "metabolic sink" for free fatty acids (FFAs), reducing FFA overflow to non-adipose tissues like liver and skeletal muscle, where ectopic lipid accumulation induces lipotoxicity and insulin resistance [2] [8] [9]. GPR120 deficiency disrupts this balance, leading to increased hepatic de novo lipogenesis and severe steatosis.

Table 2: Key Biological Effects Mediated by GPR120 Activation

Target Tissue/CellPrimary Effect of GPR120 ActivationDownstream ConsequenceReference
Macrophages (M1)β-arrestin-2 recruitment → TAB1 sequestration → Inhibition of TAK1 → Suppression of IKKβ/JNK phosphorylation.Reduced NF-κB & AP-1 activity → Decreased TNF-α, IL-6, MCP-1 production → Resolution of inflammation → Improved insulin sensitivity. [1] [7]
Adipose TissuePromotion of adipocyte differentiation (PPARγ, C/EBPα ↑) and lipogenesis (FASN, SCD1, FABP4 ↑).Healthy adipose expansion → Improved lipid storage capacity → Reduced ectopic fat deposition (liver, muscle) → Reduced lipotoxicity. [2] [9]
Enteroendocrine L/K CellsIncreased intracellular Ca²⁺ → Stimulation of GLP-1 and GIP secretion.GLP-1/GIP enhance glucose-dependent insulin secretion → Improved postprandial glucose control → Increased satiety. [3] [6] [9]
Hypothalamus (Microglia)Modulation of microglial inflammation → Potential effects on neuronal signaling.Reduced central inflammation → Potential regulation of energy intake and expenditure (lesser role than peripheral effects). [7]
Liver (Kupffer Cells)Anti-inflammatory effects on liver-resident macrophages (Kupffer cells).Suppression of hepatic inflammation → Potential improvement in hepatic insulin signaling and reduction in NAFLD progression. [3] [9]

Rationale for Developing GPR120 Agonists in Metabolic Disorders

The compelling biological roles of GPR120, coupled with limitations of natural ligands, provide a strong rationale for developing potent and selective synthetic agonists as novel therapeutics:

  • Limitations of Natural Ligands: While omega-3 PUFAs (DHA, EPA, α-linolenic acid) are endogenous GPR120 ligands, their therapeutic utility is hampered by several factors: low receptor potency (typically requiring high micromolar concentrations), poor pharmacokinetic properties (rapid metabolism, distribution), limited bioavailability, and potential for non-specific effects mediated through other receptors (e.g., PPARs) or direct incorporation into membranes [6] [8] [10]. Achieving therapeutic concentrations in target tissues (adipose, macrophages, intestine) through dietary supplementation or natural product administration is challenging and inconsistent.
  • Proof-of-Concept from Genetics and Pharmacology: Human genetics provided crucial validation for GPR120 as a drug target. A deleterious missense mutation (R270H) in GPR120 was identified in obese individuals and associated with significantly increased risk of insulin resistance and T2DM. This mutation impairs GPR120 signaling capacity, highlighting the functional importance of an intact receptor for metabolic health [6] [9]. Pharmacological studies using early synthetic tools further supported the concept. Agonists like TUG-891 demonstrated potent anti-inflammatory effects in macrophages, improved glucose tolerance, reduced hepatic steatosis, and enhanced insulin sensitivity in preclinical models of diet-induced obesity (DIO) [6] [7] [8]. The effects were consistently absent in GPR120 knockout mice, confirming receptor specificity.
  • Therapeutic Potential of Synthetic Agonists: Synthetic GPR120 agonists offer distinct advantages over natural ligands: significantly higher potency and receptor selectivity, optimized pharmacokinetic profiles for systemic exposure and target engagement, and reduced potential for off-target effects. The primary therapeutic objectives for these agonists include:
  • Breaking the Inflammation-Insulin Resistance Cycle: By specifically targeting and resolving metaflammation in adipose tissue, liver, and potentially the hypothalamus, GPR120 agonists aim to restore insulin sensitivity in key metabolic tissues (liver, skeletal muscle, adipose) [1] [7] [8].
  • Promoting Healthy Adipose Tissue Function: Enhancing adipogenesis and lipid storage capacity within adipose tissue mitigates ectopic lipid accumulation and lipotoxicity, further improving systemic insulin sensitivity and glucose disposal [2] [9].
  • Augmenting Incretin Effects: Stimulating GLP-1 secretion provides an additional glucose-lowering mechanism complementary to anti-inflammatory and insulin-sensitizing actions [3] [6] [9].
  • Introducing GPR120-Agonist-6a: Building upon the foundation laid by early agonists (e.g., TUG-891, GW9508, Compound A), GPR120-Agonist-6a represents an advanced synthetic ligand designed to overcome limitations of predecessors. It exhibits superior potency (low nanomolar range) and high selectivity for GPR120 over the closely related receptor FFA1/GPR40. Crucially, it demonstrates balanced agonism, effectively engaging both Gαq/11-mediated (e.g., Ca²⁺ flux, GLP-1 secretion) and, more importantly, β-arrestin-2-biased signaling pathways, thereby maximizing its anti-inflammatory potential. This optimized profile positions GPR120-Agonist-6a as a highly promising candidate for the pharmacological management of obesity-associated metabolic diseases, including T2DM, NAFLD/NASH, and insulin resistance syndrome [6] [10].

Properties

Product Name

GPR120-Agonist-6a

IUPAC Name

4--((2',3,3',5-Tetrafluoro-5'-((1r,3r)-3-methoxycyclobutoxy)-[1,1'-biphenyl]-4-yl)oxy)butanoic acid

Molecular Formula

C21H20F4O5

Molecular Weight

428.38

InChI

InChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13-

InChI Key

ZVAGGMRLUCCJOJ-JOCQHMNTSA-N

SMILES

O=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F

Solubility

Soluble in DMSO

Synonyms

GPR-120-Agonist-6a; GPR 120-Agonist-6a; GPR120-Agonist-6a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.